2-(1-Aminoetil)fenol

Descripción general

Descripción

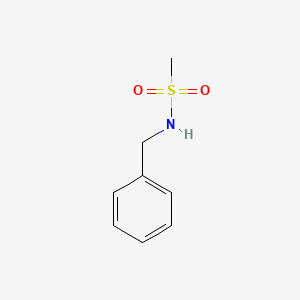

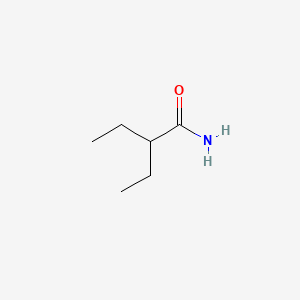

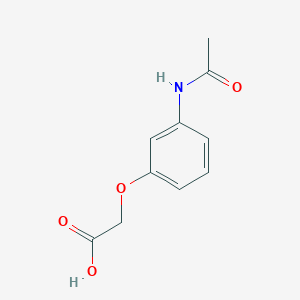

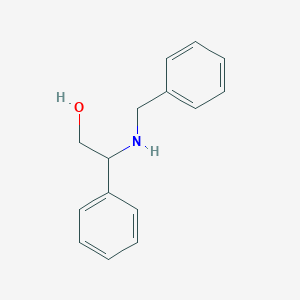

2-(1-Aminoethyl)phenol, also known as 2-AEP, is a versatile and widely used chemical compound. It is a white crystalline solid with a melting point of 56-58°C and a molecular weight of 149.20 g/mol. Its chemical formula is C8H11NO. 2-AEP is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. It is also used as a reactant in the synthesis of a variety of compounds, including drugs, dyes, and pigments.

Aplicaciones Científicas De Investigación

Intermediario de Síntesis Orgánica

2-(1-Aminoetil)fenol: se utiliza como intermediario en la síntesis orgánica. Sirve como bloque de construcción para varios compuestos químicos debido a sus grupos funcionales fenólicos y amino, que pueden someterse a reacciones adicionales para crear moléculas complejas .

Desarrollo de Sensores Quirales

Se ha desarrollado un derivado de tiourea de This compound como sensor quiral. Esta aplicación es particularmente importante para determinar la configuración absoluta de los derivados N-3,5-dinitrobenzoílo de aminoácidos, lo cual es un paso crucial en la síntesis de compuestos enantioméricamente puros .

Estudios de Enzimas Sulfotransferasas

El compuesto tiene relevancia en el estudio de las enzimas sulfotransferasas. Estas enzimas catalizan la conjugación de sulfato de muchas hormonas y neurotransmisores, y This compound se puede utilizar para investigar su actividad y función .

Diferenciación Enantiomérica

En el campo de la estereoquímica, los derivados de This compound se utilizan para diferenciar entre enantiómeros. Esto es vital para la investigación farmacéutica donde la actividad de un fármaco puede diferir en función de su quiralidad .

Safety and Hazards

2-(1-Aminoethyl)phenol is corrosive and poses a danger upon contact . It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The exact mode of action of 2-(1-Aminoethyl)phenol is currently unknown due to the lack of specific studies . Phenolic compounds generally exert their effects through antioxidant activity, binding to proteins, and interacting with cellular signaling pathways. They may also influence gene expression and enzyme activity.

Biochemical Pathways

Phenolic compounds, including 2-(1-Aminoethyl)phenol, are part of the secondary metabolism of plants and are synthesized via the shikimate pathway . They play key roles in various biological activities, including defense against biotic and abiotic stresses

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized mainly in the liver, and excreted in urine . These properties significantly impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-Aminoethyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s bioavailability and effects.

Análisis Bioquímico

Biochemical Properties

2-(1-Aminoethyl)phenol plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group on the benzene ring and the amino group on the ethyl side chain allow it to participate in hydrogen bonding and other interactions with biomolecules. This compound interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds. Additionally, 2-(1-Aminoethyl)phenol can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

2-(1-Aminoethyl)phenol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of G-protein coupled receptors, which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-(1-Aminoethyl)phenol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing the normal substrate from accessing the enzyme. Additionally, 2-(1-Aminoethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Aminoethyl)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Aminoethyl)phenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to 2-(1-Aminoethyl)phenol in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1-Aminoethyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular responses and promoting cell survival. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects .

Metabolic Pathways

2-(1-Aminoethyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary pathways includes its hydroxylation by phenol hydroxylase, leading to the formation of catechol derivatives. These derivatives can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating their excretion from the body. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 2-(1-Aminoethyl)phenol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters, such as organic cation transporters, which facilitate its movement across cell membranes. Once inside the cell, 2-(1-Aminoethyl)phenol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of 2-(1-Aminoethyl)phenol is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be found in the cytoplasm or nucleus, where it can interact with various proteins and influence cellular processes. The precise localization of 2-(1-Aminoethyl)phenol can determine its specific biological effects .

Propiedades

IUPAC Name |

2-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89985-53-5 | |

| Record name | 89985-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the asymmetric syntheses of 2-(1-Aminoethyl)phenol?

A1: 2-(1-Aminoethyl)phenol serves as a valuable chiral auxiliary in asymmetric synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, leading to the formation of a desired enantiomer. This is particularly important in pharmaceutical synthesis, as different enantiomers of a drug can have drastically different biological activities. [, , ]

Q2: What synthetic routes are available for producing enantiomerically enriched 2-(1-Aminoethyl)phenol?

A2: Three main routes have been explored: [, ]

- Diastereoselective nucleophile addition to chiral imines: This method works well for the parent compound but can be less effective depending on the desired substitution pattern. [, ]

- Enantioselective ketone reduction followed by nucleophilic substitution: This method involves a two-step process of enantioselective reduction and subsequent substitution. [, ]

- Diastereoselective imine reduction: This has proven to be the most efficient route for the parent compound, achieving high enantiomeric excess. [, ]

Q3: Can you provide an example of how 2-(1-Aminoethyl)phenol has been utilized in alkaloid synthesis?

A3: One example is its use in the synthesis of (-)-indolizidines 167B and 209D, alkaloids found in certain poison dart frogs. [] Researchers utilized a tricyclic N-acyl-N,O-acetal incorporating (S)-2-(1-Aminoethyl)phenol as a chiral auxiliary. [] This acetal underwent a titanium tetrachloride-mediated allylation, yielding a chiral allylpyrrolidinone with excellent diastereoselectivity. [] This intermediate was then further elaborated to the target (-)-indolizidines. []

Q4: Are there other alkaloids synthesized using 2-(1-Aminoethyl)phenol as a chiral auxiliary?

A4: Yes, the enantioselective allylation of cyclic N-acyl-N,O-acetals derived from 2-(1-Aminoethyl)phenol has also proven successful in the asymmetric synthesis of other alkaloids. [] These include (-)-adalinine (a ladybird alkaloid), as well as (+)-stellettamide A and (-)-stellettamide B (marine alkaloids). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)